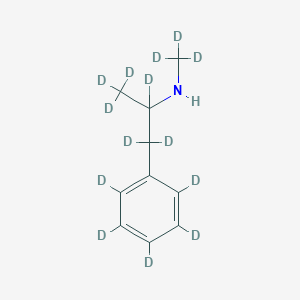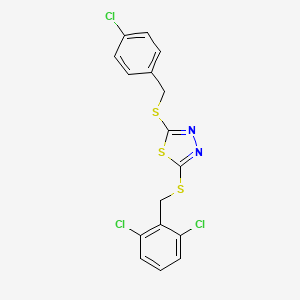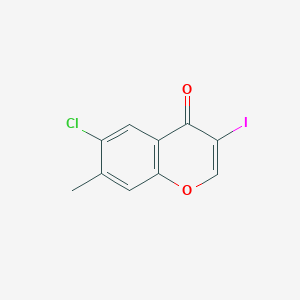
6-Chloro-3-iodo-7-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-iodo-7-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound has a molecular formula of C10H6ClIO2 and a molecular weight of 320.51 g/mol . Chromones are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one typically involves the iodination and chlorination of a chromone precursor. One common method includes the use of iodine and a chlorinating agent under controlled conditions to introduce the iodo and chloro substituents at the desired positions on the chromone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Chloro-3-iodo-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodo and chloro groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The chromone ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodo group allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
6-Chloro-3-iodo-7-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its chromone structure, it is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chromone ring structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The presence of the chloro and iodo substituents can enhance its binding affinity and specificity .
Comparison with Similar Compounds
6-Chloro-3-iodo-7-methyl-4H-chromen-4-one can be compared with other chromone derivatives, such as:
- 7-Chloro-3-iodo-4H-chromen-4-one
- 6-Chloro-2-methyl-4H-chromen-4-one
- 6-Chloro-3-methyl-4H-chromen-4-one
- 3-Iodo-6-methoxy-4H-chromen-4-one
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H6ClIO2 |
|---|---|
Molecular Weight |
320.51 g/mol |
IUPAC Name |
6-chloro-3-iodo-7-methylchromen-4-one |
InChI |
InChI=1S/C10H6ClIO2/c1-5-2-9-6(3-7(5)11)10(13)8(12)4-14-9/h2-4H,1H3 |
InChI Key |
JVANQWIYBRGTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
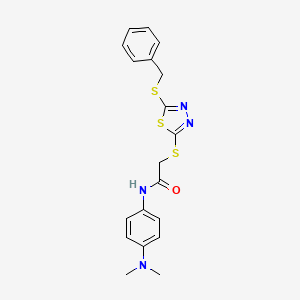
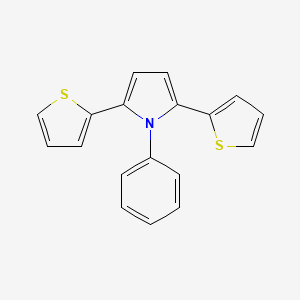

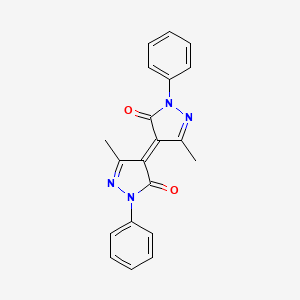
![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)


